2-Chloro-4-fluoro-5-methoxypyridine
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Overview
Description
2-Chloro-4-fluoro-5-methoxypyridine is a heterocyclic aromatic compound with the molecular formula C6H5ClFNO It is a derivative of pyridine, where the hydrogen atoms at positions 2, 4, and 5 are substituted with chlorine, fluorine, and methoxy groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-5-methoxypyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method includes starting from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide . These reactions typically require controlled conditions, including specific temperatures and solvents, to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-5-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of this compound with an arylboronic acid .
Scientific Research Applications
2-Chloro-4-fluoro-5-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-5-methoxypyridine depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the electron-donating effect of the methoxy group. These substituents can affect the compound’s nucleophilicity and electrophilicity, thereby influencing its behavior in various reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-4-fluoro-5-methoxypyridine is unique due to the specific combination of substituents on the pyridine ring The presence of both chlorine and fluorine atoms, along with the methoxy group, imparts distinct chemical properties that can be exploited in various applications
Properties
Molecular Formula |
C6H5ClFNO |
---|---|
Molecular Weight |
161.56 g/mol |
IUPAC Name |
2-chloro-4-fluoro-5-methoxypyridine |
InChI |
InChI=1S/C6H5ClFNO/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3 |
InChI Key |
XVZUHLNFZDDEGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1F)Cl |
Origin of Product |
United States |
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